Betanidin

Description

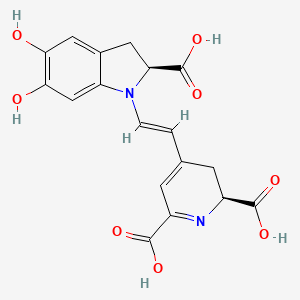

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-[(E)-2-[(2S)-2-carboxy-5,6-dihydroxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O8/c21-14-6-9-5-13(18(27)28)20(12(9)7-15(14)22)2-1-8-3-10(16(23)24)19-11(4-8)17(25)26/h1-3,6-7,11,13,21-22H,4-5H2,(H,23,24)(H,25,26)(H,27,28)/b2-1+/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUSJOGHYQDQX-WODDMCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944419 | |

| Record name | 2-Carboxy-1-[2-(2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene)ethylidene]-6-hydroxy-2,3-dihydro-1H-indol-1-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2181-76-2 | |

| Record name | Betanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002181762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxy-1-[2-(2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene)ethylidene]-6-hydroxy-2,3-dihydro-1H-indol-1-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETANIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I2X8A06CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betanidin chemical structure and properties

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for betanidin. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.

Chemical Structure and Identity

This compound is a red-violet betacyanin pigment and the aglycone of betanin, the primary colorant in beetroot. Its chemical structure is characterized by a dihydroxylated indole core fused with a pyridine derivative.

Chemical Formula: C₁₈H₁₆N₂O₈[1]

IUPAC Name: (2S)-4-[2-[(2S)-2-carboxy-5,6-dihydroxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid[1]

CAS Registry Number: 2181-76-2[1]

Molecular Weight: 388.33 g/mol [1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its stability, solubility, and biological activity. Quantitative data for these properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 388.33 g/mol | [1] |

| logP (computed) | 0.6 | [1] |

| pKa (computed) | Carboxylic Acid Groups: ~1.0 - 4.0 | Theoretical calculations |

| Solubility | Soluble in water. | [2] |

| Melting Point | Not available in the reviewed literature. | |

| Boiling Point | Not available in the reviewed literature. | |

| Stability | Stable in a pH range of 3 to 7. Susceptible to degradation by heat, light, and oxygen.[3][4][5] |

Pharmacological Properties and Mechanism of Action

This compound is recognized for its potent antioxidant properties, which are central to its potential therapeutic applications.

Antioxidant Activity

The primary mechanism of this compound's antioxidant activity involves the donation of hydrogen atoms or electrons to neutralize free radicals. The 5,6-dihydroxyl moiety on the indole ring is critical for this activity. The antioxidant mechanism can proceed through several pathways:

-

Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to a free radical.[2][6]

-

Sequential Proton Loss Electron Transfer (SPLET): The molecule first loses a proton, and the resulting anion then donates an electron to the free radical.[2][6]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the free radical, followed by the transfer of a proton.[2][6]

The antioxidant capacity of this compound is influenced by the pH of the surrounding medium.

Therapeutic Potential

Research on betalains, including this compound, suggests a range of potential therapeutic uses:

-

Anti-inflammatory Effects: By scavenging reactive oxygen species, this compound can mitigate inflammatory responses.

-

Anticancer Properties: Studies on betalains have shown potential in inhibiting the growth of various cancer cell lines.

-

Cardioprotective Effects: The antioxidant properties of this compound may help protect against oxidative stress-related cardiovascular damage.

-

Antidiabetic Effects: Some studies on betalains suggest a role in regulating blood glucose levels.

Signaling Pathways

While much of the detailed research on signaling pathways has been conducted on betanin, the aglycone nature of this compound suggests it is a key player in these mechanisms following the hydrolysis of betanin. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary target. Betanin has been shown to induce the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant and detoxification enzymes.

Experimental Protocols

This section outlines generalized methodologies for the extraction, synthesis, analysis, and biological evaluation of this compound, based on common practices in the field.

Extraction of this compound from Natural Sources

This compound is typically obtained by the hydrolysis of betanin, which is extracted from sources like beetroot.

Methodology:

-

Extraction of Betanin: Homogenize fresh beetroot with an acidified aqueous or ethanolic solvent.

-

Clarification: Filter or centrifuge the homogenate to remove solid plant material.

-

Purification of Betanin: The crude extract can be purified using techniques like column chromatography or solid-phase extraction (SPE).

-

Hydrolysis: Subject the purified betanin to acid hydrolysis (e.g., with HCl) or enzymatic hydrolysis (e.g., with β-glucosidase) to cleave the glucose moiety.

-

Purification of this compound: Purify the resulting this compound using preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

The chemical synthesis of this compound is complex and not commonly performed due to the availability of natural sources. It generally involves the condensation of betalamic acid with cyclo-DOPA.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV-Vis detector at approximately 535 nm for betacyanins.

-

Mass Spectrometry (MS) Coupling: HPLC coupled with MS (LC-MS/MS) is used for definitive identification and structural elucidation, monitoring for the parent ion of this compound and its characteristic fragment ions.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used for the structural characterization of purified this compound.[9][10][11]

In Vitro Biological Assays

Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of this compound to scavenge the DPPH radical, monitored by the decrease in absorbance at ~517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Measures the scavenging of the ABTS radical cation, with absorbance read at ~734 nm.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity of this compound to protect a fluorescent probe from oxidative degradation.

Anticancer Activity Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation in cancer cell lines treated with this compound.

-

Apoptosis Assays: Techniques like flow cytometry with Annexin V/propidium iodide staining can be used to determine if this compound induces apoptosis in cancer cells.

Anti-inflammatory Assays:

-

Measurement of Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), the effect of this compound on NO production can be measured using the Griess reagent.

-

Cytokine Quantification: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants after treatment with this compound.

Conclusion

This compound is a promising natural compound with significant antioxidant properties and a range of potential therapeutic applications. This guide provides a foundational understanding of its chemical and pharmacological characteristics for professionals in research and drug development. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. This compound | C18H16N2O8 | CID 137218006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of Antioxidant Activity of Betanin, this compound and Respective C15-Epimers via Shape Theory, Molecular Dynamics, Density Functional Theory and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. scispace.com [scispace.com]

- 5. Stabilization of betalains by encapsulation—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy: Institute of Food Science and Biotechnology [ilb.uni-hohenheim.de]

An In-depth Technical Guide to the Betanidin Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors found in plants of the order Caryophyllales, where they functionally replace anthocyanins.[1] The core structure of all betalains is betalamic acid.[1][2] Betanidin, the aglycone of the most common betacyanin, betanin, is formed by the condensation of betalamic acid with cyclo-DOPA.[3][4] Due to their potent antioxidant properties and use as natural colorants, the biosynthesis of these pigments is a subject of significant research interest for applications in the food, pharmaceutical, and cosmetic industries.

This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing the key enzymatic and spontaneous reactions, presenting relevant quantitative data, and outlining detailed experimental protocols for the study of this pathway.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-tyrosine and involves a multi-step enzymatic and spontaneous reaction cascade. The pathway can be conceptually divided into three principal stages: the formation of L-DOPA, the subsequent bifurcation to produce the two key intermediates (betalamic acid and cyclo-DOPA), and their final condensation.

Stage 1: Hydroxylation of Tyrosine to L-DOPA

The foundational step is the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction was initially attributed to tyrosinase activity, but recent studies have identified specific cytochrome P450 enzymes of the CYP76AD subfamily as the primary catalysts.[1][5]

-

CYP76AD family enzymes : In species like Beta vulgaris, enzymes such as CYP76AD1, CYP76AD5, and CYP76AD6 perform this hydroxylation.[5][6] Notably, CYP76AD1 is a bifunctional enzyme that is also involved in the subsequent formation of cyclo-DOPA.[6][7]

Stage 2: Formation of Key Intermediates

From the central precursor L-DOPA, the pathway diverges to create the two components necessary for this compound synthesis.

-

Betalamic Acid Formation : The aromatic ring of L-DOPA is cleaved by the enzyme DOPA 4,5-dioxygenase (DODA) .[6][7] This extradiol cleavage results in the unstable intermediate 4,5-seco-DOPA, which is thought to spontaneously cyclize to form betalamic acid, the chromophore common to all betalain pigments.[2][6]

-

cyclo-DOPA Formation : Concurrently, L-DOPA is oxidized to dopaquinone, which then spontaneously cyclizes to form cyclo-DOPA.[2] This oxidation step is catalyzed by the bifunctional enzyme CYP76AD1 .[3][6] The activity of CYP76AD1 is essential for the production of red betacyanin pigments; its absence or mutation leads to yellow-pigmented varieties that cannot produce cyclo-DOPA.[6]

Stage 3: Spontaneous Condensation to this compound

The final step in the formation of the this compound aglycone is the spontaneous condensation of betalamic acid and cyclo-DOPA.[4][6] This reaction does not require enzymatic catalysis and occurs readily when both precursors are present, likely within the cell's vacuole.[2]

Following its synthesis, this compound can be further modified, most commonly through glycosylation, to form more stable compounds like betanin (this compound 5-O-glucoside). This subsequent step is catalyzed by UDP-glucosyltransferases (UGTs), such as this compound 5-O-glucosyltransferase (B5GT).[6][8]

Visualization of the this compound Biosynthesis Pathway

Caption: Core enzymatic and spontaneous reactions in the biosynthesis of this compound from L-tyrosine.

Quantitative Data Summary

While comprehensive kinetic data for all enzymes in the pathway across various species is still an active area of research, this section summarizes key available quantitative information.

| Enzyme | Organism | Substrate | Km | Optimal Temp. | Optimal pH | Specific Activity/Yield | Reference |

| DODA | Beta vulgaris | L-DOPA | 0.2 mM | 50°C | ~7.0 | Not specified | [6] |

| B5GT | Dorotheanthus bellidiformis | This compound | 0.23 mM | Not specified | 7.5 - 8.0 | Not specified | [2] |

| B5GT | Dorotheanthus bellidiformis | UDP-Glucose | 0.35 mM | Not specified | 7.5 - 8.0 | Not specified | [2] |

| Betanin Yield | S. cerevisiae (engineered) | Glucose | - | - | - | > 1 g/L | [9] |

| Betanin Yield | N. benthamiana (transient) | - | - | - | - | High accumulation | [8][10] |

| Betanin Yield | Tomato Fruit (engineered) | - | - | - | ~14.4 µg/mg (cocoon) | [7][8] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol 1: Expression and Purification of Recombinant DODA

This protocol describes the heterologous expression of DOPA 4,5-dioxygenase (DODA) in E. coli for subsequent characterization.

Workflow Visualization:

Caption: Workflow for the heterologous expression and purification of recombinant DODA enzyme.

Methodology:

-

Gene Cloning and Vector Construction :

-

Transformation :

-

The constructed plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3) or Rosetta 2).

-

-

Cell Culture and Induction :

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of rich medium (e.g., Terrific Broth or 2-YT).[6][11]

-

Cells are grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 1.0.[6]

-

Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[6]

-

The culture is then incubated for an additional 15-20 hours at a reduced temperature (e.g., 17-25°C) to improve protein solubility.[6][11]

-

-

Protein Purification :

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 20 mM HEPES pH 7.0-7.6, 100-500 mM NaCl, 20 mM imidazole).[6][11]

-

Cells are lysed via sonication on ice, and the cell debris is removed by high-speed centrifugation.[6]

-

The supernatant containing the soluble His-tagged DODA is applied to a Ni-NTA affinity chromatography column.

-

The column is washed with lysis buffer, and the protein is eluted using a high-concentration imidazole gradient.

-

The purity of the eluted fractions is assessed by SDS-PAGE.

-

Protocol 2: DODA Enzyme Activity Assay

This protocol uses spectrophotometry to measure the formation of betalamic acid from the substrate L-DOPA.[6]

Methodology:

-

Reaction Mixture Preparation :

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0).

-

The final reaction mixture should contain:

-

2 mM FeCl₂

-

10 mM ascorbic acid

-

Varying concentrations of the substrate L-DOPA (e.g., a range from 0.04 mM to 2.5 mM to determine kinetic parameters).[6]

-

-

-

Enzymatic Reaction :

-

Pre-incubate the reaction mixture at the optimal temperature for DODA activity (e.g., 50°C for BvDODA).[6]

-

Initiate the reaction by adding a known concentration of purified DODA enzyme (e.g., 20 µM).[6]

-

Monitor the formation of betalamic acid by measuring the increase in absorbance at approximately 412 nm over time using a spectrophotometer.

-

-

Data Analysis :

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (concentration/time). The molar extinction coefficient (ε) for betalamic acid is required.

-

Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Protocol 3: Extraction and Quantification of Betalains from Plant Tissue

This protocol provides a general method for extracting and quantifying betacyanins (like this compound and its derivatives) from plant tissues such as beetroot.[6]

Methodology:

-

Sample Preparation :

-

Harvest fresh plant tissue (e.g., beetroot root). Wash, peel, and homogenize the tissue to a fine pulp.[6]

-

-

Extraction :

-

Betalains are water-soluble. Macerate a known weight of the homogenized tissue in an extraction solvent, typically deionized water or an aqueous ethanol solution (e.g., 50% ethanol).[6]

-

The extraction can be enhanced by orbital shaking or ultrasound-assisted extraction for a defined period (e.g., 30-60 minutes).[6]

-

Separate the solid material from the liquid extract by centrifugation or filtration.

-

-

Spectrophotometric Quantification :

-

Measure the absorbance of the clear extract at two wavelengths:

-

~538 nm : The absorbance maximum (λmax) for betacyanins.

-

~600 nm : To correct for background turbidity or impurities.

-

-

The concentration of betacyanins (expressed as betanin equivalents) can be calculated using the following formula: Betacyanin Content (mg/L) = [A × DF × MW × 1000] / (ε × L)

-

A = Absorbance at λmax (e.g., 538 nm) - Absorbance at 600 nm

-

DF = Dilution factor

-

MW = Molecular weight of betanin (550.5 g/mol )

-

ε = Molar extinction coefficient for betanin in water (60,000 L/mol·cm)

-

L = Path length of the cuvette (typically 1 cm)

-

-

-

HPLC Analysis (for specific compound identification) :

-

For more precise identification and quantification of this compound vs. betanin, use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a photodiode array (PDA) detector.

-

A typical mobile phase consists of a gradient of acetonitrile and an aqueous solvent (e.g., water with 0.1% formic acid).[11]

-

Compounds are identified by comparing their retention times and UV-Vis spectra with pure standards.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Betalain production is possible in anthocyanin-producing plant species given the presence of DOPA-dioxygenase and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Engineering Betalain Biosynthesis in Tomato for High Level Betanin Production in Fruits [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. A Genome-Wide Identification Study Reveals That HmoCYP76AD1, HmoDODAα1 and HmocDOPA5GT Involved in Betalain Biosynthesis in Hylocereus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dueberlab.berkeley.edu [dueberlab.berkeley.edu]

Natural sources of Betanidin and its derivatives

An In-depth Technical Guide to the Natural Sources of Betanidin and Its Derivatives

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments derived from the amino acid tyrosine.[1][2] They are responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors found in specific plants and fungi.[1][2] Unlike the more widespread anthocyanin pigments, betalains are exclusively found in most families within the plant order Caryophyllales and some higher fungi, a distribution that serves as a significant trait in plant taxonomy.[1][2]

This compound is the aglycone of most betacyanins and forms the core structure of these red-violet pigments.[3][4] It is formed by the condensation of betalamic acid and cyclo-DOPA, both derivatives of tyrosine.[1][3] The most prevalent betacyanin is betanin (this compound 5-O-β-glucoside), famously known as beetroot red.[1][3] The growing interest in this compound and its derivatives stems from their potent antioxidant, anti-inflammatory, and potential chemopreventive properties, making them valuable compounds for the pharmaceutical and food industries.[2][5][6]

This guide provides a comprehensive overview of the natural sources of this compound and its derivatives, quantitative data on their concentrations, detailed experimental protocols for their extraction and analysis, and an illustration of their core biosynthetic pathway.

Primary Natural Sources

Betalain pigments are restricted to the plant order Caryophyllales (and are absent in species containing anthocyanins) and some Basidiomycota mushrooms.[1] The most prominent and commercially significant sources are found within the families Amaranthaceae and Cactaceae.

-

Beetroot (Beta vulgaris L.) : Red beetroots are the most well-known and primary commercial source of betalains.[3][7] They contain a high concentration of betacyanins, which constitute approximately 75–95% of their total betalain content.[3] The main pigment is betanin, but isobetanin, probetanin, and neobetanin are also present.[1] The yellow varieties of beet ("golden beetroot") primarily contain yellow betaxanthins, specifically vulgaxanthin I.[8][9]

-

Prickly Pear (Opuntia spp.) : The fruits of various cacti, particularly Opuntia ficus-indica (prickly pear), are rich sources of betalains.[2][3][8] The color of the fruit pulp—ranging from yellow and orange to red and purple—is determined by the relative concentrations of betaxanthins (like indicaxanthin) and betacyanins (like betanin).[8][10]

-

Amaranth (Amaranthus spp.) : Several species of amaranth, such as Amaranthus caudatus ("love-lies-bleeding"), are known for their high concentration of betacyanins in their inflorescences and leaves.[1][11] Amaranthine and isoamaranthine are two key betacyanins isolated from these species.[1]

-

Other Notable Sources : Other edible plants containing betalains include Swiss chard (Beta vulgaris L. ssp. cicla), pitaya or dragon fruit (Hylocereus spp.), and Ulluco (Ullucus tuberosus).[2][3] Ornamental plants like bougainvillea and flowers of Mammillaria sp. cacti also owe their vibrant colors to betalains.[1]

Quantitative Data on Betalain Content

The concentration of this compound derivatives varies significantly depending on the species, cultivar, plant part, and environmental growing conditions.[2] The following table summarizes reported concentrations from various natural sources.

| Natural Source | Plant Part | Compound(s) | Concentration | Reference(s) |

| Red Beetroot (Beta vulgaris) | Root Pulp | Total Betalains | 200–2100 mg/kg Fresh Weight (FW) | [3] |

| Red Beetroot (Beta vulgaris) | Root Pulp | Betanin | Up to 600 mg/kg Pulp | [8] |

| Red Beetroot (Beta vulgaris) | Root | Betacyanins | 30-60 mg/100 g FW | [12] |

| Red Beetroot (Beta vulgaris) | Root | Betaxanthins | 16.3 mg/100 g FW | [12] |

| Prickly Pear (Opuntia ficus-indica) | Fruit Pulp | Total Betalains | 16.5–214 mg/100 g FW | [13] |

| Prickly Pear (Opuntia ficus-indica) | Fruit Pulp | Indicaxanthin | Up to 300 mg/kg Pulp | [8] |

| Prickly Pear (Opuntia ficus-indica) | Fruit Pulp | Betanin | Up to 190 mg/kg Pulp | [8] |

| Prickly Pear (Opuntia spp.) | Fruit Peel | Total Betalains | Up to 20,160 mg/100 g Peel | [14] |

| Gomphrena (Gomphrena globosa) | Purple Inflorescences | Betacyanins | 556.8 mg/kg FW | [15] |

| Gomphrena (Gomphrena globosa) | Red Inflorescences | Betaxanthins | 75.0 mg/kg FW | [15] |

| Dragon Fruit (Hylocereus polyrhizus) | Fruit Peel | Betacyanins | Up to 18.67 mg/100 g | [14] |

Experimental Protocols

Extraction of Betalains from Plant Material

A common methodology for extracting betalains involves solvent extraction, optimized to preserve the stability of these pH-sensitive compounds.

-

Sample Preparation :

-

Harvest fresh plant material (e.g., beetroot tubers, prickly pear fruit pulp).

-

Cut the material into small pieces and immediately freeze at -80°C to halt enzymatic degradation.[16]

-

Lyophilize (freeze-dry) the frozen samples for 48 hours to obtain a dry powder.[2][16] This enhances extraction efficiency and preserves compound integrity.[2]

-

-

Solvent Extraction Protocol :

-

Weigh the lyophilized plant powder (e.g., 1 g).

-

Prepare an extraction solvent. Aqueous ethanol (30-80% v/v) or methanol are commonly used.[14][16] The solvent is often acidified to a pH of 4.0-6.0 using citric or formic acid, as betalains exhibit optimal stability in this range.[16][17]

-

Add the solvent to the plant powder at a specific ratio (e.g., 1:10 w/v).[17]

-

Agitate the mixture on an orbital shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15-60 minutes).[17] Ultrasound-assisted extraction can also be employed to improve yields.[16][17]

-

Centrifuge the resulting slurry at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[17]

-

Carefully collect the supernatant, which contains the extracted betalains, for immediate analysis or purification.[17]

-

Quantification of Betalains by Spectrophotometry

Spectrophotometry provides a rapid and efficient method for quantifying total betacyanin and betaxanthin content.

-

Methodology :

-

Take an aliquot of the betalain extract (supernatant from the extraction step).

-

Dilute the extract with the extraction buffer or deionized water to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.2-0.8).[18][19] Record the dilution factor (DF).

-

Measure the absorbance (A) of the diluted sample at 538 nm for betacyanins and ~483 nm for betaxanthins.[12][19] Use the extraction buffer as a blank.

-

Calculate the betalain content (BC) in mg/L using the following formula derived from the Beer-Lambert law[12][19]: BC (mg/L) = (A × DF × MW × 1000) / (ε × L) Where:

-

A = Absorbance at the specific wavelength.

-

DF = Dilution Factor.

-

MW = Molecular Weight (Betanin: 550 g/mol ; Vulgaxanthin I: 339 g/mol , average for Betaxanthins often used is 308 g/mol ).[12]

-

ε = Molar extinction coefficient in L/(mol·cm) (Betanin: 60,000; Vulgaxanthin I: 48,000).[12]

-

L = Path length of the cuvette in cm (usually 1 cm).

-

-

The final concentration can be expressed in mg per kg of the original fresh or dry weight of the plant material.[18]

-

-

Note : For more precise identification and quantification of individual this compound derivatives (e.g., betanin, isobetanin), High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method.[7][12]

Betalain Biosynthesis Pathway

Betalains are synthesized from the amino acid L-tyrosine in the cytoplasm and endoplasmic reticulum before being stored in the plant cell's vacuole.[20] The pathway involves several key enzymatic and spontaneous reactions.

Caption: The biosynthetic pathway of betalains starting from L-tyrosine.

The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by cytochrome P450 enzymes like CYP76AD.[20][21] From L-DOPA, the pathway bifurcates.[1] One branch involves the oxidation of L-DOPA to form cyclo-DOPA, catalyzed by enzymes such as CYP76AD1.[22] The other branch involves the cleavage of the L-DOPA aromatic ring by DOPA-4,5-dioxygenase (DODA) to form the yellow chromophore, betalamic acid.[18][21]

The formation of the final pigments occurs through condensation reactions. The spontaneous condensation of betalamic acid with cyclo-DOPA results in the formation of the red-violet betacyanin aglycone, this compound.[1][21] Subsequently, this compound can undergo glycosylation, for instance by a glucosyltransferase, to form betanin.[1][18] Alternatively, betalamic acid can spontaneously condense with various amino acids or amines to form the diverse family of yellow-orange betaxanthin pigments.[1][21]

References

- 1. Betalain - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Betalain Extracts from Cactus Pear Fruit Pulp, Beetroot Tubers, and Amaranth Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Betalains and their applications in food: The current state of processing, stability and future opportunities in the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Betalains in Some Species of the Amaranthaceae Family: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A simple and efficient method for betalain quantification in RUBY-expressing plant samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectrophotometric Quantification of Betacyanins in Plant Tissue Produced from the RUBY Reporter Gene [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Betanidin vs Betanin chemical differences

An In-depth Technical Guide to the Chemical Differences Between Betanidin and Betanin

Introduction

Betalains are a class of water-soluble, nitrogen-containing pigments derived from the amino acid tyrosine.[1][2] Found predominantly in plants of the order Caryophyllales (e.g., beetroot, amaranth) and some fungi, they are responsible for a spectrum of colors from yellow-orange (betaxanthins) to red-violet (betacyanins).[1][2][3] Unlike anthocyanins, with which they are mutually exclusive in the plant kingdom, betalains contain nitrogen.[1][2]

Within the betacyanin subclass, betanin and its aglycone, this compound, are the most studied examples. Betanin (also known as Beetroot Red or E162) is the primary pigment extracted from red beets (Beta vulgaris) and is widely used as a natural food colorant.[1][4][5] Understanding the nuanced chemical distinctions between betanin and this compound is critical for researchers and drug development professionals, as these differences profoundly impact their stability, bioavailability, and biological activity. This guide provides a detailed comparison of their chemical structures, physicochemical properties, and the experimental protocols used for their analysis.

Core Chemical Structure Differences

The fundamental chemical difference between betanin and this compound lies in the presence of a glucose moiety. Betanin is a glycoside, specifically this compound 5-O-β-glucoside.[6][7][8] This means betanin's structure consists of the this compound chromophore (the aglycone) with a glucose molecule attached via a glycosidic bond at the C5 position of the cyclo-DOPA ring system.[9] this compound is, therefore, the aglycone component of betanin.[1][8]

This structural glycosylation is a key determinant of the molecule's properties. The addition of the polar glucose unit significantly increases the molecule's water solubility and has a profound effect on its stability.[3][9]

References

- 1. Betalain - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Betanin - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

Spectroscopic and Biological Signaling Properties of Betanidin: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of betanidin, the aglycone of the red-violet betacyanin pigments. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Spectroscopic Properties of this compound

This compound's distinct red-violet color is a result of its extended chromophore system. Its spectroscopic characteristics are crucial for its identification, quantification, and structural elucidation. The primary techniques used for its characterization include UV-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental for the initial identification and quantification of this compound. The absorption maximum (λmax) is characteristic of the betacyanin structure.

| Compound | Solvent/pH | λmax (nm) | Molar Extinction Coefficient (ε) [L·mol⁻¹·cm⁻¹] | Reference |

| This compound | Aqueous | 542 | Not explicitly stated for this compound, but for betacyanins is ~60,000 | [1][2][3] |

| Betanin (this compound 5-O-β-glucoside) | Aqueous | 535-538 | 60,000 | [1][2][4][5] |

| 2-decarboxy-betanin | Aqueous | 533 | Not Reported | [2] |

| 15-decarboxy-betanin | Aqueous | 528 | Not Reported | [2] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives, aiding in structural confirmation.

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| This compound | Positive | 389 | 345, 301 | [6][7] |

| Betanin (this compound 5-O-β-glucoside) | Positive | 551 | 389 (loss of glucose) | [8][9] |

| Isobetanin | Positive | 551 | 389 | [6][8] |

| 17-decarboxy-betanin | Positive | 507 | 345 | [6] |

| 2,17-bidecarboxy-betanin | Positive | 463 | 301 | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of this compound. Due to stability issues, obtaining comprehensive NMR data for this compound can be challenging, and often data for its more stable glycoside, betanin, is used as a reference.[10]

Note: Detailed ¹H and ¹³C NMR data for this compound is sparse in the literature. The following table presents data for the closely related and more extensively studied betanin, with key signals of the this compound core highlighted.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment (Betanin in D₂O) | Reference |

| ¹H | ~8.2 | d | H-11 | [11] |

| ¹H | ~6.9-7.0 | m | H-4, H-7 (cyclo-DOPA moiety) | [11] |

| ¹H | ~6.2 | s | H-18 | [11] |

| ¹H | ~5.8 | d | H-12 | [11] |

Fluorescence Spectroscopy

Betacyanins, including this compound, are generally considered non-fluorescent.[12][13] This is in contrast to the yellow-orange betaxanthins, which do exhibit fluorescence.[12][14][15] The lack of fluorescence in betacyanins is attributed to the extended conjugation with the cyclo-DOPA aromatic ring, which leads to efficient internal conversion and dissipation of absorbed energy as heat.[5][12]

Experimental Protocols

The following sections outline generalized methodologies for the key spectroscopic experiments cited.

UV-Visible Spectrophotometry

-

Sample Preparation:

-

Extract betalains from the source material (e.g., beetroot) using an appropriate solvent, typically aqueous ethanol (e.g., 30% v/v) or acidified water.[9] The pH should be maintained between 4 and 6 for optimal stability.[9]

-

Centrifuge or filter the extract to remove solid debris.

-

For analysis of pure this compound, further purification by chromatographic techniques (e.g., HPLC) is required.

-

Dilute the final sample with the same solvent used for extraction to an absorbance value below 1.0 at the λmax to ensure linearity.[9]

-

-

Instrumentation and Measurement:

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

-

Sample Preparation:

-

Prepare the sample as described for UV-Vis spectrophotometry.

-

Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Separation (Example Conditions):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at the λmax of betacyanins (~535 nm).[17]

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directed to an electrospray ionization (ESI) source, typically operated in positive ion mode.[9]

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 150-800).[9]

-

Perform tandem MS (MS/MS) on the parent ion of interest (e.g., m/z 389 for this compound) to obtain fragmentation patterns for structural confirmation.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

A highly purified and concentrated sample of this compound is required. Isolation is typically achieved through preparative HPLC or flash chromatography.[7]

-

Lyophilize the purified fraction to obtain a dry powder.

-

Dissolve the sample in a deuterated solvent. For betalains, D₂O is commonly used.[9] To improve stability, a neutral pH should be maintained.[10]

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher).[9]

-

Acquire standard 1D spectra (¹H and ¹³C).

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.[8][10]

-

Signaling Pathways

This compound, as the active aglycone of betanin, is implicated in modulating key cellular signaling pathways related to antioxidant and anti-inflammatory responses.

Nrf2-ARE Antioxidant Response Pathway

Betanin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[20][21][22] This is a critical defense mechanism against oxidative stress.

Caption: this compound-induced activation of the Nrf2-ARE antioxidant pathway.

NF-κB Inflammatory Pathway

This compound is also suggested to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.[23]

Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural investigations on betacyanin pigments by LC NMR and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Betalain Pigments: Isolation and Application as Reagents for Colorimetric Methods and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chimie.ucv.ro [chimie.ucv.ro]

- 17. selectscience.net [selectscience.net]

- 18. New pathways of this compound and betanin enzymatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant activity of this compound: electrochemical study in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Therapeutic Application of Betalains: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Identification of Betanidin, the Aglycone of Betanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanidin, the aglycone of the red-violet pigment betanin, is a molecule of significant interest in the fields of food science, pharmacology, and drug development. As the core chromophore of betacyanins, its identification and characterization are crucial for understanding the bioactivities, stability, and metabolism of these natural colorants. This technical guide provides a comprehensive overview of the methodologies for the identification of this compound, including its generation from betanin, analytical characterization, and a discussion of its potential biological significance.

Chemical and Physical Properties

A foundational aspect of identifying any molecule is understanding its fundamental chemical and physical characteristics. This compound is a complex heterocyclic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₂O₈ | [PubChem CID: 137218006] |

| Molecular Weight | 388.3 g/mol | [PubChem CID: 137218006] |

| Monoisotopic Mass | 388.09066547 Da | [PubChem CID: 137218006] |

| Appearance | Red-violet pigment | Inferred from betacyanin chemistry |

| Solubility | Water-soluble | Inferred from betacyanin chemistry |

Experimental Protocols

Generation of this compound via Hydrolysis of Betanin

This compound is obtained by the hydrolysis of the glycosidic bond in betanin, which cleaves off the glucose moiety.[1] This is typically achieved through acid-catalyzed hydrolysis. While a standardized, universally adopted protocol is not available due to variations in starting material purity and desired yield, the following procedure outlines the general steps.

Objective: To hydrolyze betanin to yield its aglycone, this compound, for subsequent analysis.

Materials:

-

Purified betanin extract or commercially available betanin

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

Deionized water

-

pH meter

-

Reaction vessel (e.g., round-bottom flask)

-

Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)

-

Solid Phase Extraction (SPE) cartridges (C18) for purification (optional)

-

Nitrogen gas for drying (optional)

Protocol:

-

Dissolution: Dissolve a known amount of betanin in deionized water. The concentration will depend on the scale of the reaction and the analytical method to be used.

-

Acidification: Adjust the pH of the betanin solution to a low value, typically between 1 and 2, using a suitable acid such as HCl or TFA.[1] The choice of acid may depend on the downstream analytical technique (e.g., TFA is volatile and suitable for mass spectrometry).

-

Heating: Gently heat the acidified solution. The temperature and reaction time are critical parameters that need to be optimized. Temperatures in the range of 40-60°C for a period of 30-90 minutes are often employed. Over-heating or prolonged reaction times can lead to degradation of the this compound product.

-

Monitoring: The progress of the hydrolysis can be monitored by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the betanin peak and the appearance of the this compound peak indicate the progression of the reaction.

-

Neutralization and Purification (Optional): Once the hydrolysis is complete, the reaction can be stopped by neutralizing the solution. The resulting solution will contain this compound, along with unreacted betanin, glucose, and potential degradation products. For further purification, the sample can be passed through a C18 SPE cartridge. This compound will be retained on the stationary phase and can be eluted with a suitable organic solvent like methanol or acetonitrile.

-

Drying (Optional): The purified this compound solution can be dried under a stream of nitrogen gas to remove the solvent. The resulting solid should be stored under appropriate conditions to prevent degradation.

Important Considerations:

-

Stability: this compound, like other betalains, is sensitive to light, heat, and oxygen.[2][3] All steps should be carried out with minimal exposure to these elements. The use of amber-colored glassware and inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Storage: Purified this compound should be stored at low temperatures (-20°C or below) in a dark, inert environment.[3][4]

Identification by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and identification of this compound. A reversed-phase C18 column is typically employed for this purpose.

Objective: To separate and identify this compound in a sample mixture using HPLC with Diode Array Detection (DAD).

Instrumentation and Conditions:

| Parameter | Typical Conditions | Reference |

| HPLC System | Agilent 1100/1200 series or equivalent with DAD | [5] |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | [5] |

| Mobile Phase A | Water with an acidifier (e.g., 0.1% formic acid or 1% acetic acid) | [5] |

| Mobile Phase B | Acetonitrile with the same acidifier | [5] |

| Gradient Program | A time-dependent gradient from a high percentage of mobile phase A to a higher percentage of mobile phase B is typically used to elute compounds with increasing hydrophobicity. A representative gradient might start with 5-10% B, increasing to 30-50% B over 20-30 minutes. | Generic HPLC method development |

| Flow Rate | 0.8 - 1.2 mL/min | [5] |

| Column Temperature | 25 - 35°C | [6] |

| Detection | Diode Array Detector (DAD) monitoring at the maximum absorbance of betacyanins, which is around 535-540 nm. | [5] |

| Injection Volume | 10 - 20 µL | [6] |

Sample Preparation:

-

Ensure the sample is dissolved in a solvent compatible with the mobile phase.

-

Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.

Identification:

The identification of this compound is based on its retention time, which should be compared to that of a purified standard if available. The UV-Vis spectrum recorded by the DAD, with its characteristic maximum absorption, provides further confirmation.

Identification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that provides structural information, allowing for a highly confident identification of this compound.

Objective: To identify this compound based on its mass-to-charge ratio and fragmentation pattern.

Instrumentation and Conditions:

The LC conditions are generally similar to those used for HPLC-DAD analysis. The mass spectrometer settings will vary depending on the instrument manufacturer and model.

| Parameter | Typical Settings | Reference |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode | [4] |

| Full Scan m/z Range | 100 - 1000 | Generic MS method |

| Precursor Ion (MS1) | [M+H]⁺ = m/z 389.1 | [4][7] |

| Collision Energy | Optimized for fragmentation of the precursor ion. | [7] |

| Product Ions (MS2) | Key fragment ions include m/z 345.1 (loss of COOH) and m/z 343.1 (loss of COOH + H₂). Other characteristic fragments may also be observed. | [7] |

Data Analysis:

The identification of this compound is confirmed by the presence of the correct precursor ion in the MS1 scan and the characteristic product ions in the MS2 scan, which correspond to the fragmentation of the this compound molecule.

Quantitative Data

The following table summarizes some of the quantitative data available for the analysis of this compound.

| Parameter | Value | Analytical Method | Reference |

| Limit of Detection (LOD) | 5.74 nmol/L | micro-HPLC-MS/MS | [8] |

| Limit of Quantification (LOQ) | 17.22 nmol/L | micro-HPLC-MS/MS | [8] |

| Precursor Ion (m/z) | 389.1 | LC-MS/MS (ESI+) | [4][7] |

| Major Fragment Ions (m/z) | 345.1, 343.1 | LC-MS/MS (ESI+) | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a powerful tool for structural elucidation, its application to this compound is challenging due to the inherent instability of the molecule. Obtaining high-quality, comprehensive NMR data for this compound is often difficult, and the literature on this topic is sparse compared to more stable natural products.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the generation and identification of this compound.

Logical Relationship of Analytical Techniques

Caption: Relationship between analytical techniques for this compound identification.

Potential Signaling Pathway Activation

Betalains are known for their antioxidant properties and can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. As an antioxidant, this compound can be hypothesized to activate this pathway.

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Conclusion

The identification of this compound, the aglycone of betanin, is a multi-faceted process that begins with its generation through controlled hydrolysis. Subsequent analysis using chromatographic techniques such as HPLC-DAD and LC-MS/MS allows for its unambiguous identification based on retention time, UV-Vis spectral properties, and mass spectrometric data. While challenges related to its stability exist, the methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately identify and characterize this important natural product. Further research into its specific biological activities and signaling pathways will continue to unveil its potential for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using the SPE and Micro-HPLC-MS/MS Method for the Analysis of Betalains in Rat Plasma after Red Beet Administration - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Betanidin in Beta vulgaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betanidin, the aglycone of the primary red pigment in beetroot (Beta vulgaris), betanin, is a potent bioactive compound with significant antioxidant and anti-inflammatory properties. As a member of the betalain family of pigments, this compound plays a crucial role in the plant's defense against oxidative stress. For researchers and drug development professionals, this compound presents a promising natural scaffold for the development of novel therapeutics targeting inflammation and oxidative damage-related pathologies. This technical guide provides an in-depth overview of the biological role of this compound in Beta vulgaris, focusing on its biosynthesis, antioxidant capacity, and its modulation of key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Beta vulgaris, commonly known as beetroot, is a rich source of water-soluble nitrogen-containing pigments called betalains. These pigments are divided into the red-violet betacyanins and the yellow-orange betaxanthins. The most abundant betacyanin in beetroot is betanin (this compound-5-O-β-glucoside), which is a glycoside of this compound.[1] this compound, as the core aglycone, possesses significant biological activity, often exhibiting higher antioxidant potential than its glycosylated form.[2] In Beta vulgaris, this compound is integral to the plant's response to various biotic and abiotic stressors. This guide will delve into the multifaceted biological functions of this compound, with a focus on its underlying molecular mechanisms.

This compound Biosynthesis in Beta vulgaris

The biosynthesis of this compound in Beta vulgaris is a complex enzymatic pathway originating from the amino acid tyrosine. The pathway involves several key enzymatic steps and spontaneous reactions.

Quantitative Data

Concentration of Betalains in Beta vulgaris Tissues

The concentration of betalains, including the precursors to this compound, varies significantly across the different tissues of the beetroot plant. The peel is consistently reported to have the highest concentration of these pigments.[3][4][5]

| Tissue | Total Betalains (mg/g dry mass) | Betacyanins (mg/g dry mass) | Betaxanthins (mg/g dry mass) | Reference |

| Peel | 30.02 ± 0.28 | 15.00 ± 0.17 | 15.06 ± 0.13 | [4][6] |

| Flesh | 14.33 ± 0.15 | 8.98 ± 0.11 | 5.39 ± 0.04 | [4][6] |

| Petioles | Lower than peel and flesh | - | - | [3] |

Note: Data represents the concentration of total betalains, betacyanins, and betaxanthins. The concentration of the aglycone this compound is typically low in fresh tissue as it is rapidly glycosylated to betanin.[7]

Antioxidant Activity of this compound and Related Compounds

This compound exhibits potent antioxidant activity, often surpassing that of its glycoside, betanin, and other well-known antioxidants in certain assays.

| Compound | Assay | Result | Reference |

| This compound | Peroxyl Radical Scavenging | 10.70 ± 0.01 mol Trolox equivalents/mol | [2][8] |

| Betanin | Peroxyl Radical Scavenging | 3.31 ± 0.14 mol Trolox equivalents/mol | [2][8] |

| This compound | Nitric Oxide Scavenging (IC50) | 6.81 µM | [8] |

| Betanin | Nitric Oxide Scavenging (IC50) | 24.48 µM | [8] |

| This compound | Linoleate Peroxidation Inhibition (IC50) | 0.8 µM | [2][9] |

| Betanin | Linoleate Peroxidation Inhibition (IC50) | 0.4 µM | [2][9] |

| Betanin | DPPH Radical Scavenging (EC50) | 4.88 µM | [10] |

| Ascorbic Acid | DPPH Radical Scavenging (EC50) | 13.9 µM | [11] |

Modulation of Cellular Signaling Pathways

This compound and its glycoside, betanin, exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress response, primarily the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of genes containing the Antioxidant Response Element (ARE).

Inhibition of the NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the activation of NF-κB, thereby attenuating the inflammatory cascade.

References

- 1. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betacyanins and Betaxanthins in Cultivated Varieties of Beta vulgaris L. Compared to Weed Beets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant activity of betalains from plants of the amaranthaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Betanidin as a Free Radical Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betanidin, the aglycone of betanin, is a prominent member of the betacyanin class of red-violet pigments. Beyond its role as a natural colorant, this compound exhibits potent antioxidant properties, positioning it as a compound of significant interest for applications in health and wellness. Its capacity to neutralize deleterious free radicals is a key aspect of its therapeutic potential. This technical guide provides a comprehensive overview of the free radical scavenging mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways.

Core Scavenging Mechanisms

The antioxidant activity of this compound is primarily attributed to its chemical structure, which features multiple hydroxyl and imino groups that can donate electrons or hydrogen atoms to neutralize free radicals. The principal mechanisms by which this compound exerts its radical scavenging effects are Sequential Proton Loss Electron Transfer (SPLET), Hydrogen Atom Transfer (HAT), and Proton-Coupled Electron Transfer (PCET). In polar solvents, the SPLET mechanism is generally the most favorable pathway. The low oxidation potential of this compound confirms its potent reducing capabilities.

The free radical scavenging activity of betalains like this compound is significantly influenced by the number and position of hydroxyl and imino groups in their structure. Specifically, the catechol group (a 5,6-dihydroxyl moiety) in this compound is a key contributor to its high antioxidant activity.

Quantitative Analysis of Scavenging Activity

The efficacy of this compound as a free radical scavenger has been quantified using various in vitro assays. The following tables summarize the available quantitative data for this compound and its glycoside, betanin, which serves as a close structural analog.

Table 1: this compound Free Radical Scavenging Activity

| Assay Type | Radical Species | Method | Quantitative Data | Reference |

| Peroxyl Radical Scavenging | Peroxyl Radical (ROO•) | Trolox Equivalent Antioxidant Capacity (TEAC) | 10.70 ± 0.01 mol-TE/mol-compound | |

| Nitric Oxide Scavenging | Nitric Oxide (NO•) | IC50 | 6.81 µM |

Table 2: Comparative Antioxidant Activity of Betanin

| Assay Type | Radical Species | Method | Quantitative Data | Reference |

| DPPH Scavenging | DPPH• | IC50 | 49.18 mM (natural), 55.8 mM (commercial) | |

| DPPH Scavenging | DPPH• | EC50 | 4.88 µM | |

| Peroxynitrite-dependent nitration of tyrosine | Peroxynitrite (ONOO−) | IC50 | 19.2 µM | |

| TBARS Assay | Lipid Peroxyl Radicals | IC50 | 36.0 µM |

Signaling Pathway Activation: The Nrf2-ARE Pathway

Beyond direct radical scavenging, betanins, including this compound, can modulate endogenous antioxidant defense mechanisms through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Betanins can induce the dissociation of the Nrf2-Keap1 complex, leading to the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and detoxification genes, thereby upregulating their expression. This leads to an enhanced cellular antioxidant capacity.

The Discovery and Isolation of Betanidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and core biochemical aspects of betanidin. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the biosynthetic origins of this compound, presents quantitative data on its occurrence, outlines detailed experimental protocols for its isolation and purification, and illustrates key biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a red-violet aglycone belonging to the betacyanin class of betalain pigments.[1] Betalains are water-soluble, nitrogen-containing pigments found in plants of the order Caryophyllales, where they replace anthocyanins as the primary red and yellow pigments.[2][3] The most common natural form of a betacyanin is betanin (this compound 5-O-β-glucoside), which is abundantly found in red beets (Beta vulgaris).[4][5] this compound itself is the core structure responsible for the color of betacyanins and is of significant interest due to its potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[6][7][8]

The chemical structure of this compound features a dihydropyridine ring fused with an indole nucleus, with conjugated double bonds that are responsible for its vibrant color.[9] Its chemical formula is C₁₈H₁₆N₂O₈, with a molecular weight of approximately 388.3 g/mol .[10]

Quantitative Data on Betalain Content

The concentration of betalains, including the precursors to this compound, varies significantly among different plant species and even between cultivars. The following tables summarize quantitative data on betalain content in various plant sources.

Table 1: Betalain Content in Selected Plant Sources

| Plant Source | Cultivar/Part | Betacyanin Content (mg/g Fresh Weight, unless otherwise noted) | Betaxanthin Content (mg/g Fresh Weight, unless otherwise noted) | Reference |

| Red Beet (Beta vulgaris) | Root | 2.0 - 21.0 | 0.5 - 2.5 | [4] |

| Red Beet (Beta vulgaris) | Pomace | 3.81 ± 0.30 (betanin) | Not specified | [11] |

| Amaranth (Amaranthus spp.) | Not specified | Varies | Varies | [3] |

| Prickly Pear (Opuntia spp.) | Fruit | Varies | Varies | [3] |

| Swiss Chard (Beta vulgaris ssp. cicla) | Petioles | Varies | Varies | [3] |

Table 2: Yield of Betalains from Various Extraction Methods

| Plant Material | Extraction Method | Solvent | Yield | Reference |

| Red Beetroot Powder | Ultrasound-Assisted Extraction (UAE) | 30% aqueous ethanol | 3.06 mg/g (total betalains) | [12] |

| Red Beetroot Powder | Combined orbital shaking and UAE | 30% aqueous ethanol (pH 5.0) | 3.50 ± 0.09 mg/g (betacyanins) | [12] |

| Red Beetroot | Microwave-Assisted Extraction (MAE) | Not specified | 128.68 mg/100g (betanins, freeze-dried) | [13] |

| Red Beetroot Pulp | Stirring | 15% aqueous ethanol | 1361 mg/L (betacyanin) | [13] |

| Red Beetroot Waste | Deep Eutectic Solvent (DES) Extraction | Acidified DES | 296.7 ± 7.6 mg/L (betacyanin) | [13] |

Biosynthesis of this compound

This compound is synthesized from the amino acid tyrosine through a series of enzymatic and spontaneous reactions. The pathway involves the formation of two key intermediates: betalamic acid and cyclo-DOPA.

The biosynthesis begins with the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[14] L-DOPA then serves as a branch point. In one branch, L-DOPA is converted to betalamic acid via the action of DOPA 4,5-dioxygenase (DODA).[15] In the other branch, L-DOPA is oxidized and cyclized to form cyclo-DOPA, a reaction catalyzed by cytochrome P450 enzymes like CYP76AD1.[16] Finally, this compound is formed through the spontaneous condensation of betalamic acid and cyclo-DOPA.[2][17] In many plants, this compound is then glycosylated by enzymes such as this compound 5-O-glucosyltransferase (B5GT) to form betanin.[2]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from plant sources.

Extraction of Betalains

This protocol is a generalized method for the solvent extraction of betalains from fresh plant material, adapted from various sources.[12][13][18]

Materials:

-

Fresh plant material (e.g., Beta vulgaris roots)

-

Extraction solvent: 30-50% aqueous ethanol or methanol, acidified to pH 4.0-5.0 with citric or formic acid

-

Liquid nitrogen

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Wash fresh plant material thoroughly with sterile water and cut it into small pieces.[18] For enhanced extraction, freeze the material in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle. This process should be conducted in a darkened environment due to the light sensitivity of betalains.[18][19]

-

Extraction: Suspend the powdered plant material in the extraction solvent at a ratio of approximately 1:10 (w/v).

-

Agitation: Stir the mixture for 30-60 minutes at 4°C in the dark.[19] Ultrasound-assisted extraction (UAE) can be employed to improve efficiency.[12][20]

-

Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the solid debris.[19]

-

Filtration: Carefully decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

-

Concentration: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.[8] The resulting concentrated extract contains a mixture of betalains.

Purification of this compound

This protocol describes the purification of this compound from a crude betalain extract using column chromatography.

Materials:

-

Crude betalain extract

-

Sephadex LH-20 or similar size-exclusion chromatography resin

-

Chromatography column

-

Elution solvent: Water adjusted to pH 5-6 with formic acid[19]

-

Fraction collector

-

Spectrophotometer or HPLC system for analysis

Procedure:

-

Column Packing: Prepare a Sephadex LH-20 column by swelling the resin in methanol and then equilibrating it with the elution solvent.[18]

-

Sample Loading: Carefully load the concentrated crude betalain extract onto the top of the column.

-

Elution: Elute the column with the pH-adjusted water at a constant flow rate.[19] The separation process will result in different colored bands moving down the column.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector. The red-violet fractions corresponding to betacyanins (including this compound if present as an aglycone) should be collected.

-

Analysis: Analyze the collected fractions using a spectrophotometer (betacyanins have an absorption maximum around 535-540 nm) or by HPLC to identify the fractions containing pure this compound.

-

Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator or by freeze-drying (lyophilization).

Signaling Pathways Modulated by Betanin/Betanidin

Betanin, the glycoside of this compound, has been shown to modulate several key cellular signaling pathways, primarily related to its antioxidant and anti-inflammatory effects. These activities are largely attributed to the this compound core structure. One of the most significant pathways is the Nrf2-Keap1-ARE pathway, a critical regulator of cellular antioxidant responses.

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like betanin, Nrf2 is released from Keap1 and translocates to the nucleus.[21] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, leading to the transcription of antioxidant and cytoprotective enzymes.[22] Betanin has also been reported to influence other pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and proliferation.[23]

Conclusion

This compound stands out as a promising natural compound with significant bioactive potential. This guide has provided a detailed overview of its discovery, biosynthesis, and methods for its isolation and purification. The quantitative data presented highlights the variability in its natural sources, while the detailed protocols offer a practical framework for its extraction and purification in a laboratory setting. Furthermore, the elucidation of its interaction with key cellular signaling pathways, such as the Nrf2-Keap1-ARE pathway, underscores the molecular basis for its antioxidant and cytoprotective effects. This comprehensive information serves as a valuable resource for furthering research into the therapeutic applications of this compound and other betalains.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Red beet betalains extraction process: A comprehensive review of methods, applications, and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound | C18H16N2O8 | CID 137218006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Betalain Pigments: Isolation and Application as Reagents for Colorimetric Methods and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound formation from dihydroxyphenylalanine in a model assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Refined Protocol for the Isolation and Purification of BETALAINS Pigment from Celosia argentea y Beta vulgaris [protocols.io]

- 19. protocols.io [protocols.io]

- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Traversing through the cell signaling pathways of neuroprotection by betanin: therapeutic relevance to Alzheimer's Disease and Parkinson's Disease [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Betanidin

For Researchers, Scientists, and Drug Development Professionals

Introduction